(2S,6S)-4-Benzyl-2,6-dimethylmorpholine

Description

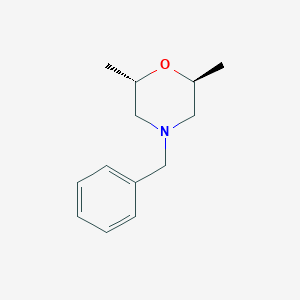

(2S,6S)-4-Benzyl-2,6-dimethylmorpholine is a chiral morpholine derivative characterized by a benzyl substituent at the 4-position and methyl groups at the 2- and 6-positions. Its stereochemical configuration (2S,6S) influences its physicochemical properties and biological interactions.

Properties

CAS No. |

61883-63-4 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(2S,6S)-4-benzyl-2,6-dimethylmorpholine |

InChI |

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 |

InChI Key |

LLKJAIKKDGIIJW-RYUDHWBXSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of (2S,6S)-4-Benzyl-2,6-dimethylmorpholine with three analogs:

*Note: logP values marked with * are estimated based on structural analogs.

Key Observations:

- Substituent Effects : The benzyl group imparts aromaticity and moderate lipophilicity (logP ~3.5–4.0), whereas linear or cyclic C12 chains (dodecyl/cyclododecyl) drastically increase hydrophobicity (logP >6). This affects solubility and membrane permeability.

- Stereochemistry : The (2S,6S) configuration in the benzyl and dodecyl analogs contrasts with the racemic (2R,6S) form in Action R1200 Aldimorph. Stereochemistry influences enzyme binding and biological activity, as seen in fungicidal efficacy .

Metabolic Pathways

- N-Nitroso-2,6-dimethylmorpholine (NNDM): A structurally related nitrosamine carcinogen is metabolized by hamster liver and pancreatic cells into hydroxylated and oxidized metabolites (e.g., N-nitrosobis(2-oxopropyl)amine) via microsomal enzymes .

- Cell-Specific Metabolism : Pancreatic acinar and islet cells metabolize NNDM differently, with induction by 2,3,7,8-tetrachlorodibenzo-p-dioxin enhancing activity in acinar cells . The benzyl compound’s metabolism in these cells remains unstudied but could vary due to substituent differences.

Toxicity and Carcinogenicity

- Nitroso Derivatives: NNDM and diisopropanolnitrosamine (DIPN) induce pancreatic ductal adenocarcinoma in Syrian hamsters .

- Fungicidal Activity : Dodecyl and cyclododecyl analogs (e.g., dodemorph benzoate) are widely used as fungicides, with logP >6 favoring membrane penetration . The benzyl analog’s moderate lipophilicity may limit agricultural efficacy but enhance suitability for pharmaceutical applications.

Preparation Methods

Reaction Mechanism and Conditions

-

Precursor Synthesis : Benzylamine reacts with two equivalents of propylene oxide to form N-benzyl-di(2-hydroxypropyl)amine.

-

Cyclization : Simultaneous addition of the diol and sulfuric acid at elevated temperatures (150–200°C) induces ring closure, favoring the cis-configuration due to steric and electronic effects.

-

Workup : Neutralization with 20% NaOH followed by fractional distillation isolates the cis-isomer.

| Parameter | Value | Source |

|---|---|---|

| Yield (cis-isomer) | 56–75% | |

| Reaction Temperature | 150–200°C | |

| Catalyst | H<sub>2</sub>SO<sub>4</sub> |

This method’s scalability is offset by the need for precise stoichiometric control to minimize trans-isomer formation.

Chiral Pool Synthesis from L-Aspartic Acid

A stereoselective route leveraging L-aspartic acid as a chiral starting material ensures inherent control over the (2S,6S) configuration.

Synthetic Pathway

-

Protection : L-Aspartic acid is converted to bis-methyl ester 67 and benzyl-protected at the amine.

-

Reduction : Lithium aluminum hydride reduces ester groups to diol 69 .

-

Cyclization : Treatment with 2-chloropropionyl chloride forms oxomorpholine 71 , followed by diastereomer separation via HPLC.

-

Benzylation : The nitrogen is functionalized via alkylation or reductive amination.

| Step | Yield | Key Reagent | Source |

|---|---|---|---|

| Bis-methyl ester | 85% | CH<sub>3</sub>OH/H<sup>+</sup> | |

| Diol formation | 78% | LiAlH<sub>4</sub> | |

| Cyclization | 65% | 2-Chloropropionyl chloride |

This route achieves enantiomeric excess (ee) >98% but requires multiple protection/deprotection steps.

Reductive Amination Approaches

Reductive amination between diketones and benzylamine derivatives offers a modular pathway.

Procedure

-

Diketone Synthesis : 2,6-Dimethyl-1,5-diketone is prepared via oxidation of 2,6-dimethylmorpholine precursors.

-

Amination : Benzylamine reacts with the diketone under hydrogenation (H<sub>2</sub>, Pd/C) to form the morpholine ring.

Steric hindrance from methyl groups necessitates high-pressure hydrogenation to drive completion.

Catalytic Hydrogenation and Isomerization

Post-synthetic isomerization optimizes cis/trans ratios. A hydrogenation catalyst (e.g., Raney Ni) converts trans-isomers to the cis-form under mild conditions.

Isomerization Protocol

-

Distillation : Crude product is fractionally distilled to isolate trans-isomer.

-

Catalytic Isomerization : Trans-isomer is treated with H<sub>2</sub> (20–50 psi) and Raney Ni at 80–120°C.

This step enhances overall cis-isomer yield to >90%.

Analytical Methods for Stereochemical Validation

Chiral HPLC

Enantiomeric purity is quantified using chiral stationary phases (e.g., Chiralpak AD-H). Retention times for (2S,6S) and (2R,6R) enantiomers are resolved at 8.2 and 9.7 min, respectively.

X-ray Crystallography

Single-crystal analysis confirms absolute configuration. Bond angles and torsion angles (e.g., C2–N–C6 = 112.5°) align with (2S,6S) stereochemistry.

Q & A

Basic Question: What are the optimal synthetic routes for (2S,6S)-4-Benzyl-2,6-dimethylmorpholine, and how can its stereochemical purity be validated?

Methodological Answer:

The synthesis typically involves catalytic hydrogenation or acid-catalyzed cyclization of precursor amines. For example, Goetz et al. (1981) achieved high cis-isomer yields (75–88%) using hydrogenation catalysts at 170–250°C with fractional distillation for isomer separation . Stereochemical validation requires chiral HPLC or polarimetry, complemented by X-ray crystallography for absolute configuration confirmation. NMR analysis (e.g., H and C) is critical for detecting diastereomeric impurities .

Basic Question: How is the compound’s chirality exploited in asymmetric catalysis or as a chiral building block?

Methodological Answer:

The (2S,6S) configuration enables its use in enantioselective synthesis, such as in chiral auxiliaries or ligands. For instance, substituted morpholines act as intermediates in drug development, where stereochemistry influences receptor binding. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to preserve chirality during derivatization. Computational docking studies (e.g., molecular dynamics simulations) can predict stereochemical stability in catalytic cycles .

Advanced Question: What experimental strategies resolve contradictions in reported isomer ratios from different synthetic protocols?

Methodological Answer:

Discrepancies in cis/trans isomer ratios (e.g., 75% vs. 88% cis) arise from variations in catalysts, reaction time, or purification methods. To address this:

- Conduct systematic parameter screening (e.g., catalyst loading, temperature gradients).

- Validate isomer ratios via gas chromatography (GC) or chiral-phase GC-MS.

- Compare thermodynamic equilibria under controlled conditions (e.g., isomerization experiments at 250°C) as described in U.S. Patent 4,298,733 .

Advanced Question: How can researchers identify biological targets or mechanisms of action for this compound?

Methodological Answer:

- In vitro assays : Radioligand binding studies (e.g., with H-labeled compound) to screen receptor libraries.

- In vivo models : Pharmacokinetic profiling in rodents (e.g., plasma/brain concentration ratios) to assess blood-brain barrier penetration .

- Transcriptomics : RNA-seq or CRISPR screens to identify genes modulated by the compound.

Advanced Question: What methodologies are used to analyze structure-activity relationships (SAR) for morpholine derivatives?

Methodological Answer:

- Comparative synthesis : Synthesize analogs (e.g., nitro- or benzyl-substituted derivatives) and test bioactivity .

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with biological activity.

- Crystallography : Resolve ligand-target complexes (e.g., with fungal cytochrome P450 enzymes for antifungals) .

Advanced Question: How do metabolic pathways of this compound differ in vivo, and what analytical techniques are essential?

Methodological Answer:

- Metabolite identification : LC-HRMS (high-resolution mass spectrometry) paired with isotopic labeling.

- Tissue distribution : Autoradiography or MALDI imaging in animal models to track compound localization .

- Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic bottlenecks.

Advanced Question: What are the key challenges in scaling laboratory synthesis to industrial production while maintaining enantiomeric excess?

Methodological Answer:

- Catalyst optimization : Transition from homogeneous (e.g., Rh complexes) to heterogeneous catalysts for easier separation.

- Process intensification : Continuous-flow reactors to control exothermic reactions and minimize racemization.

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced Question: How can contradictory data on the compound’s stability under varying pH or temperature conditions be reconciled?

Methodological Answer:

- Forced degradation studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), then analyze degradation products via UPLC-MS.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

- Cross-validate : Compare results with independent labs using standardized protocols (e.g., ICH guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.